molecular formula C17H13ClN2O3 B2927229 5-chloro-3-(2-(indolin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-92-6

5-chloro-3-(2-(indolin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2927229
CAS No.: 902254-92-6
M. Wt: 328.75
InChI Key: JMRMVDNFFTWBFP-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-(indolin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a benzoxazolone derivative characterized by a chloro-substituted benzoxazolone core linked to an indoline moiety via a 2-oxoethyl chain. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors implicated in neurological disorders or cancer.

Properties

IUPAC Name

5-chloro-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-12-5-6-15-14(9-12)20(17(22)23-15)10-16(21)19-8-7-11-3-1-2-4-13(11)19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRMVDNFFTWBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(2-(indolin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the indolin-1-yl moiety. This can be achieved through the cyclization of tryptophan or its derivatives. Subsequent steps may include chlorination, oxidation, and the formation of the benzo[d]oxazol-2(3H)-one ring through cyclodehydration reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive compound with various biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for conditions that involve oxidative stress or inflammation.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-chloro-3-(2-(indolin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzoxazolone scaffold is highly versatile, with modifications at the 3-position significantly influencing biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives
Compound Name Core Structure Substituent Group Molecular Weight Reported Activity References
5-Chloro-3-(2-(indolin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one Benzo[d]oxazol-2-one Indolin-1-yl (bicyclic amine) ~344.8* Hypothesized kinase inhibition -
5-Chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one Benzo[d]thiazol-2-one 4-Methylpiperazin-1-yl ~354.8 Anticancer (sigma-2 receptor)
5-Chloro-3-((4-methylpiperazin-1-yl)methyl)benzo[d]oxazol-2(3H)-one Benzo[d]oxazol-2-one 4-Methylpiperazin-1-ylmethyl ~308.7 Acetylcholinesterase inhibition
Tiaramide Hydrochloride (benzo[d]thiazol-2-one derivative) Benzo[d]thiazol-2-one 4-(2-Hydroxyethyl)piperazin-1-yl ~415.3 Anti-inflammatory
5-Chloro-3-[(4-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzo[d]oxazol-2(3H)-one Benzo[d]oxazol-2-one Triazole-thione ~323–380 Antimicrobial

*Calculated based on molecular formula.

Key Observations :

  • Substituent Flexibility : Piperazine and indoline groups introduce basic nitrogen atoms, which may improve solubility and target engagement. For example, piperazine derivatives show acetylcholinesterase inhibition (IC50 ~10–50 µM) , while indoline’s bicyclic structure could enhance kinase selectivity.
  • Functional Group Impact : Thiosemicarbazide and triazole derivatives (e.g., compounds 2a-e from ) exhibit antimicrobial activity due to thione groups, which chelate metal ions in pathogens .

Pharmacological Activity Comparison

Table 2: Bioactivity Profiles of Selected Analogues
Compound Class Mechanism of Action Cell Line/Model EC50/IC50 Resistance Profile References
Sigma-2 agonists (e.g., CB-64D) Caspase-independent apoptosis MCF-7 (breast cancer) ~20–50 µM Effective in drug-resistant lines
Benzoxazolone acetylcholinesterase inhibitors Enzyme inhibition In vitro assays 10–50 µM N/A
Tiaramide Hydrochloride Phosphodiesterase inhibition, anti-inflammatory Rat models ~1–5 mg/kg N/A

Insights :

  • The target compound’s indoline group may mimic sigma-2 ligands (e.g., CB-64D) in inducing apoptosis, but its benzoxazolone core likely reduces cross-reactivity with caspase-dependent pathways .

Biological Activity

5-Chloro-3-(2-(indolin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzo[d]oxazole core substituted with a chloro group and an indolin moiety. The structure can be represented as follows:

C16H13ClN2O3\text{C}_{16}\text{H}_{13}\text{Cl}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

Cell Line IC50 (µM) Reference
LoVo (Colorectal)0.24
AU565 (Breast)5.8
BT549 (Breast)0.34

These results indicate that modifications to the indolin and oxazole moieties can enhance the anticancer properties of the base structure.

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic properties. A study utilizing carrageenan-induced paw edema in mice demonstrated that similar compounds exhibited prolonged anti-inflammatory effects compared to standard drugs like indomethacin and acetylsalicylic acid.

Key Findings:

  • Compound 1 showed the longest duration of anti-inflammatory activity at a dose of 100 mg/kg.
  • Analgesic activities were assessed using hot-plate and tail-flick tests, with certain derivatives showing significant anti-nociceptive effects.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Modulation of Inflammatory Pathways : Similar compounds have been shown to inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory effects.
  • Interaction with Protein Targets : The benzo[d]oxazole moiety can interact with specific proteins involved in cancer progression and inflammation.

Synthesis and Biological Evaluation

A recent study synthesized a series of benzoxazolone derivatives, including those related to this compound. The synthesized compounds underwent rigorous biological evaluation, confirming their potential as therapeutic agents.

Synthesis Methodology:
Microwave-assisted synthesis was employed for rapid preparation, allowing for efficient structural characterization through IR, NMR, and elemental analysis .

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